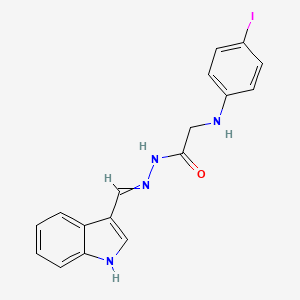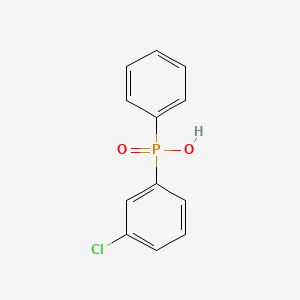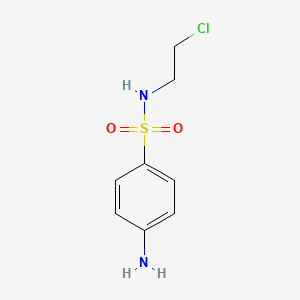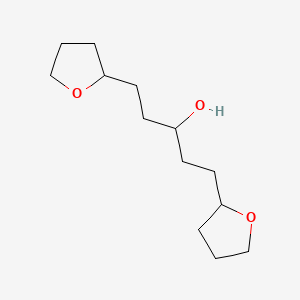
1,5-Bis(2-tetrahydrofuryl)-3-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(2-tetrahydrofuryl)-3-pentanol is an organic compound characterized by the presence of two tetrahydrofuran rings attached to a pentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(2-tetrahydrofuryl)-3-pentanol typically involves the reaction of tetrahydrofuran with a suitable pentanol derivative under controlled conditions. One common method involves the use of catalytic transfer hydrogenation, which allows for the reduction of furfural to furfuryl alcohol over heterogeneous catalysts . This method is advantageous due to its avoidance of high-pressure fossil-derived hydrogen and potentially reduced process costs.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic transfer hydrogenation processes, utilizing solid acid-base catalysts to achieve high yields and efficiency. The use of metal catalysts and solid acid-base catalysts has been extensively studied, and recent advances have focused on optimizing these processes for practical industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Bis(2-tetrahydrofuryl)-3-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tetrahydrofuran rings and the pentanol backbone.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(2-tetrahydrofuryl)-3-pentanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, research may focus on its potential therapeutic properties and its role in drug development. Industrial applications include its use as a solvent, intermediate, or additive in various chemical processes .
Wirkmechanismus
The mechanism of action of 1,5-Bis(2-tetrahydrofuryl)-3-pentanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1,5-Bis(2-tetrahydrofuryl)-3-pentanol include other tetrahydrofuran derivatives and pentanol-based compounds. Examples include 2,5-Bis(2-tetrahydrofuryl)-3-pentanol and 1,5-Bis(2-tetrahydrofuryl)-2-pentanol.
Uniqueness: this compound is unique due to its specific structure, which combines two tetrahydrofuran rings with a pentanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6265-26-5 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1,5-bis(oxolan-2-yl)pentan-3-ol |
InChI |
InChI=1S/C13H24O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h11-14H,1-10H2 |
InChI-Schlüssel |
LUHCIVTXMZJREB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCC(CCC2CCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


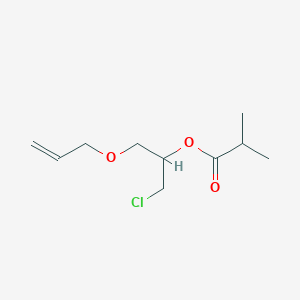
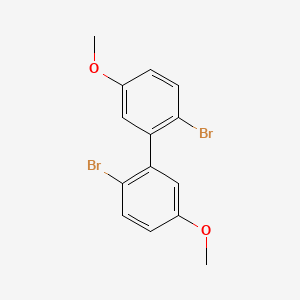
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)

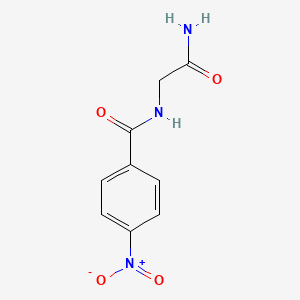
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
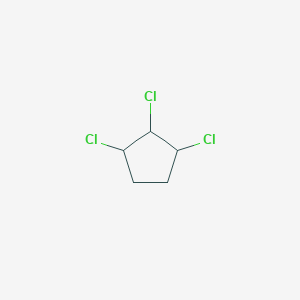
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
